Physicochemical Differentiation: C2,C3-Diacetyl Substitution Confers Higher Hydrogen-Bond Acceptor Count and Polar Surface Area vs. N-Monoacetyl Analog
The target compound's C2,C3-diacetyl substitution pattern yields a hydrogen-bond acceptor count (HBA = 3) that is threefold higher than the N-monoacetyl analog 1-acetyl-1,2-dihydroquinoline (CAS 10174-55-7; HBA = 1), and a TPSA of 46.2 Ų compared to an estimated ~20.3 Ų for the monoacetyl derivative [1][2]. This difference places the target compound closer to the TPSA threshold (60-70 Ų) associated with favorable oral bioavailability while maintaining a lower XLogP3 (1.6), suggesting improved aqueous solubility relative to fully aromatic quinoline analogs [1]. These computed properties are critical for blood-brain barrier penetration and cellular permeability predictions in early-stage drug discovery screening [3].
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBA = 3; TPSA = 46.2 Ų; XLogP3 = 1.6; HBD = 1 [1] |
| Comparator Or Baseline | 1-Acetyl-1,2-dihydroquinoline (CAS 10174-55-7): HBA = 1; TPSA ≈20.3 Ų; XLogP3 ≈2.1 (estimated) [2] |
| Quantified Difference | HBA: +2 (3-fold increase); TPSA: +25.9 Ų (2.3-fold increase); XLogP3: -0.5 units |
| Conditions | Computed physicochemical properties via PubChem (Cactvs/LexiChem/XLogP3 engines) |
Why This Matters
For procurement decisions in drug discovery programs, the higher HBA count and TPSA of CAS 910442-11-4 directly influence solubility and membrane permeability, making it a distinct physicochemical starting point that cannot be replaced by the simpler N-monoacetyl analog without altering the ADME profile of the chemical series.
- [1] PubChem. 1-[(2R)-3-acetyl-1,2-dihydroquinolin-2-yl]ethanone. CID 97114276. Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/97114276 View Source
- [2] ichemistry.cn. CAS:10174-55-7 – 1-Acetyl-1,2-dihydroquinoline. Molecular formula C₁₁H₁₁NO; MW 173.21. https://www.ichemistry.cn/cas/10174-55-7 View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
